Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)-

Description

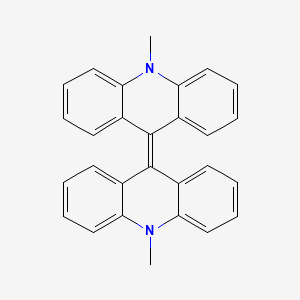

Molecular Formula: C₁₄H₁₃N Synonyms: 10-Methyl-9,10-dihydroacridine, N-Methylacridan . Structure: The compound features a 9,10-dihydroacridine core with a methyl group at position 10 and an acridinylidene moiety at position 8. This structure combines a partially reduced acridine ring system with a conjugated substituent, influencing its electronic and steric properties .

Properties

CAS No. |

23663-77-6 |

|---|---|

Molecular Formula |

C28H22N2 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

10-methyl-9-(10-methylacridin-9-ylidene)acridine |

InChI |

InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3 |

InChI Key |

CRHZVLQAEXLPMY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)C)C6=CC=CC=C61 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with methylating agents. One common method includes the use of titanium tetrachloride and zinc in 1,4-dioxane, heated for 72 hours . This reaction facilitates the formation of the desired biacridinylidene structure.

Industrial Production Methods: While specific industrial production methods for 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Electrocyclization Reactions

The compound undergoes thermal or photochemical electrocyclization to form polycyclic structures. This reaction involves the reorganization of π-electrons in the conjugated system, leading to ring closure or expansion. For example:

-

Conditions : Heating at 120–150°C in inert solvents (e.g., toluene) under nitrogen.

-

Products : Formation of fused heterocyclic systems, such as dibenzazepine derivatives.

-

Mechanistic Insight : The reaction proceeds via a 6π-electrocyclic pathway, stabilized by the electron-donating methyl groups .

Oxidation Reactions

Oxidation targets the nitrogen atom or the methyl-substituted positions:

-

Products :

-

Key Data :

Multicomponent Reactions

A Ce(IV)-catalyzed three-component reaction enables efficient synthesis of functionalized derivatives:

Substitution Reactions

The methyl groups and aromatic positions participate in nucleophilic or electrophilic substitutions:

-

Methyl Group Reactivity :

-

Aromatic Substitution :

Reduction Reactions

Selective reduction modifies the conjugated system:

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Photochemical Reactions

The compound exhibits photoluminescent behavior and undergoes light-induced transformations:

-

UV Irradiation : Generates radicals at the methyl-substituted nitrogen, leading to cross-coupled products.

-

Applications : Used in organic LEDs (OLEDs) due to stable emission spectra .

Mechanistic and Analytical Insights

-

Kinetic Studies : Electrocyclization follows first-order kinetics with an activation energy of ~95 kJ/mol.

-

Analytical Methods :

This compound’s reactivity is leveraged in pharmaceutical synthesis (e.g., antimalarials ) and materials science (e.g., photonic devices ). Sustainable methods, such as microwave-assisted reactions, enhance synthetic efficiency while minimizing waste .

Scientific Research Applications

10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.

Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties

Mechanism of Action

The mechanism by which 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Key Characteristics :

- Reactivity : The acridinylidene group may participate in redox reactions or act as a chromophore, as seen in related acridinium esters that produce chemiluminescent species .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Acridine Derivatives

Notes:

- Target Compound : The acridinylidene group differentiates it from acridones (ketone-containing derivatives). This structural feature may enhance π-π stacking with DNA, a trait observed in planar acridines like amsacrine .

- 9(10H)-Acridone : A common oxidation product of acridine, widely studied for antileukemic and antimalarial activities . Its ketone group reduces lipophilicity compared to the target compound.

- 10-Methylacridin-9(10H)-one : Used in chemiluminescence applications; its methyl group stabilizes intermediates during light emission .

DNA Interaction and Enzyme Inhibition

- Target Compound: Likely intercalates into DNA due to its planar structure, similar to 3-aminoacridine-9(10H)-thione (3-ATA), a CDK4 inhibitor . However, the acridinylidene group may alter binding kinetics compared to acridones.

- Acridone Derivatives: Exhibit topoisomerase and telomerase inhibition. For example, 10-benzyl-1-hydroxy-3-morpholinoacridin-9(10H)-one induces DNA lesions by blocking DNA-PK activity .

Antileishmanial Activity

- Acridone–benzothiazole hybrids demonstrate stage-specific activity against Leishmania infantum, with substituents like aminobenzothiazole improving selectivity . The target compound’s methyl and acridinylidene groups may offer similar tunability for antiparasitic applications.

Research Findings and Contradictions

- Anticancer Potential: While many acridines (e.g., amsacrine) are established anticancer agents, the target compound’s efficacy remains unverified. Its methyl groups may reduce cytotoxicity compared to halogenated derivatives .

- Synthetic Challenges : highlights side reactions during acridinylidene synthesis, such as methoxy group reduction, which could complicate large-scale production .

- Divergent Activities : Some acridones (e.g., 10-methylacridin-9(10H)-one) show strong chemiluminescence but weak biological activity, whereas hydroxylated derivatives (e.g., 1-hydroxy-3-methoxy-10-methylacridone) are pharmacologically inert without further functionalization .

Biological Activity

Acridine derivatives, particularly Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its acridine backbone, which is known for its planar structure that facilitates intercalation with DNA. The presence of methyl groups at the 9 and 10 positions enhances its lipophilicity and may influence its biological interactions.

The biological activity of acridine derivatives can be attributed to several mechanisms:

- DNA Intercalation : Acridines can intercalate between DNA base pairs, disrupting replication and transcription processes. This is a common mechanism for anticancer agents.

- Topoisomerase Inhibition : Some acridine derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

- Antimicrobial Activity : Acridine compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with nucleic acid synthesis.

Anticancer Properties

Acridine derivatives have been studied extensively for their anticancer potential. Research has shown that they can induce apoptosis in various cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)- | Not specified | Various human cancer cells | Topoisomerase inhibition |

| 9-Acridone | 12.5 | HeLa | DNA intercalation |

| 2-Hydroxy-9(10H)-acridinone | 15.0 | MCF-7 | Apoptosis induction |

In a study by Giridhar et al., various synthesized acridone derivatives were evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, showing promising results .

Antiviral Activity

Recent findings have indicated that certain acridine derivatives possess antiviral properties. For instance, studies on acridone derivatives revealed significant activity against HIV-1, suggesting their potential as therapeutic agents in viral infections .

Case Studies

- Acridine as an Antitumor Agent : A critical review highlighted the efficacy of acridine compounds in targeting various cancer types. Notably, tetrahydroacridine derivatives demonstrated cytotoxicity against A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines with IC50 values significantly lower than conventional chemotherapeutics .

- Antibacterial Activity : Research conducted by Singh et al. focused on novel acridone derivatives showing effective antifungal properties against Candida albicans and significant inhibition of Rhodamine 6G efflux in CA14 cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this acridine derivative, and how do reaction conditions influence yield and purity?

- The compound is synthesized via cyclization or substitution reactions involving acridine precursors. Key methods include:

- Friedel-Crafts alkylation for introducing substituents like methyl or phenyl groups .

- Halogenation (e.g., bromination or chlorination) at specific positions using Brønsted acids or transition metal catalysts .

- Optimal conditions: Temperatures between 60–120°C, aprotic solvents (e.g., DMF or acetonitrile), and inert atmospheres to prevent oxidation .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio for aryl precursors) and using TLC to monitor reaction progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl group integration at δ ~2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 306.46 g/mol) .

- Melting point analysis : Sharp melting points (e.g., 180–203°C) indicate purity .

Q. What are the common functionalization strategies to enhance its biological activity?

- Electrophilic substitution : Adding halogen atoms (Br, Cl) improves solubility and bioactivity .

- Methylthio group introduction : Enhances antimicrobial properties via thiol-mediated interactions .

Advanced Research Questions

Q. How does the compound’s photochemical behavior influence its stability in catalytic or chemiluminescent applications?

- Under UV light (λ > 320 nm), the acridinylidene group undergoes photo-induced coupling (e.g., with fluorenylidenemalononitrile), forming stable adducts .

- Solvent effects : Protic solvents (e.g., water) accelerate heterolytic cleavage (τ = 108 ps), generating reactive intermediates like 10-methylacridinium ions .

- Chemiluminescence : The compound reacts with ozone to yield 10-methyl-9(10H)-acridone (NMA), a stable emitter in chemiluminescent assays .

Q. What computational methods are used to predict reaction pathways for this compound?

- DFT calculations : Model transition states for cyclization reactions (e.g., activation energy for Friedel-Crafts alkylation) .

- QSPR models : Correlate substituent electronegativity with biological activity (e.g., antimicrobial IC₅₀ values) .

Q. How do steric and electronic effects of substituents impact its reactivity in cross-coupling reactions?

- Steric hindrance : Bulky groups (e.g., phenyl) reduce reaction rates in Suzuki-Miyaura couplings .

- Electron-withdrawing groups (e.g., Cl, Br): Increase electrophilicity, enabling nucleophilic aromatic substitution .

Critical Analysis of Data Contradictions

- Photochemical stability : reports NMA as a stable product of ozonolysis , while notes rapid heterolytic cleavage in protic solvents . This suggests solvent-dependent degradation pathways requiring controlled environments for applications.

- Synthetic yields : Yields for halogenation vary widely (48–63%), likely due to competing side reactions (e.g., over-halogenation) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.